molecular formula C20H17NO2 B8786145 Methyl 4-(diphenylamino)benzoate CAS No. 25069-30-1

Methyl 4-(diphenylamino)benzoate

Cat. No.: B8786145
CAS No.: 25069-30-1
M. Wt: 303.4 g/mol
InChI Key: LMPDKTVEQHXQKW-UHFFFAOYSA-N
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Description

Methyl 4-(diphenylamino)benzoate (CAS 25069-30-1) is an ester derivative featuring a triphenylamine core, which serves as a fundamental building block in materials science and photophysical research . With a molecular formula of C20H17NO2 and a molecular weight of 303.36 g/mol , this compound is characterized by a structure where a benzoate group is linked to a diphenylamine donor moiety . This donor-acceptor architecture makes it an excellent model compound for investigating photoinduced intramolecular charge transfer (ICT) processes, a fundamental phenomenon in functional organic materials . Studies have shown that upon photoexcitation in polar media, this compound exhibits photophysical behaviors consistent with the formation of a twisted intramolecular charge transfer (TICT) state, which is characterized by a significant red-shift in its fluorescence emission . Its primary research value lies in its role as a control or reference compound in spectroscopic studies to elucidate and compare the intricacies of ICT mechanisms, especially in systems where competitive processes like excited-state intramolecular proton transfer (ESIPT) may also be present . Researchers utilize this molecule in the development of advanced materials, including organic solar cells, electroluminescence devices, and various chemical sensors, leveraging its charge-transfer properties . This product is sold as a chemical entity for laboratory research purposes. The buyer is responsible for verifying the identity and purity required for their specific application. This product is for research use only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

25069-30-1

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

methyl 4-(N-phenylanilino)benzoate

InChI

InChI=1S/C20H17NO2/c1-23-20(22)16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

LMPDKTVEQHXQKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of methyl 4-(diphenylamino)benzoate, highlighting substituent differences and their implications:

Compound Name Substituent/R-Group Molecular Formula Key Properties/Applications Reference
This compound Diphenylamino (-NPh₂) C₂₀H₁₇NO₂ Potential OLEDs, charge transport -
Methyl 4-(carbamoylamino)benzoate Carbamoylamino (-NHCONH₂) C₉H₁₀N₂O₃ Aquaporin inhibitors (biological)
Methyl 4-(piperazin-1-yl)benzoate (C1) Piperazine-linked quinoline-carbonyl C₂₈H₂₄N₂O₃ Anticancer/antimicrobial activity
Ethyl 4-(sulfooxy)benzoate (13) Sulfooxy (-OSO₃H) C₉H₁₀O₅S Natural product isolation (bamboo)
Methyl 4-[[4-(dimethylamino)phenyl]diazenyl]benzoate Azo (-N=N-) with dimethylamino C₁₆H₁₇N₃O₂ Dye/photoresponsive materials
Methyl 4-(bromomethyl)benzoate Bromomethyl (-CH₂Br) C₉H₉BrO₂ Hapten synthesis (immunoassays)
Key Observations:
  • Electronic Properties: The diphenylamino group in the target compound provides strong electron-donating characteristics, comparable to dimethylamino substituents in azo dyes . This contrasts with electron-withdrawing groups like bromomethyl (-CH₂Br) or sulfooxy (-OSO₃H), which reduce solubility but enhance reactivity .
  • Synthetic Utility: Bromomethyl-substituted benzoates (e.g., ) are pivotal in hapten design for antibody production, whereas this compound may serve as a precursor for optoelectronic materials.
Materials Science
  • OLED Performance: Azo dyes like methyl 4-[[4-(dimethylamino)phenyl]diazenyl]benzoate exhibit tunable absorption/emission spectra (λmax ≈ 450–500 nm) for photonic devices . The diphenylamino analog could further enhance charge injection efficiency in OLEDs, similar to double-layer organic diodes achieving >1000 cd/m² brightness .
  • Hapten Design: Bromomethyl-substituted benzoates are critical for conjugating small molecules (e.g., 6-benzylaminopurine) to carrier proteins in immunoassays .

Physicochemical Properties

The table below compares solubility, molecular weight, and functional attributes:

Compound Molecular Weight Solubility (Polar Solvents) LogP Notable Feature
This compound 311.36 g/mol Low (lipophilic) ~4.5 High electron donation
Methyl 4-(carbamoylamino)benzoate 194.19 g/mol Moderate (DMSO/water) ~1.2 Hydrogen-bonding capacity
C1 (piperazine-quinoline) 436.50 g/mol Low (DCM/THF) ~3.8 Bulky quinoline moiety
Ethyl 4-(sulfooxy)benzoate (13) 230.24 g/mol High (water/methanol) ~0.5 Ionic sulfonate group

Preparation Methods

Reaction Overview

This method employs a copper catalyst to facilitate C–N bond formation between methyl 4-halobenzoate and diphenylamine. The protocol is adapted from a patented synthesis of structurally analogous diphenylamine derivatives.

Procedure :

  • Reactants : Methyl 4-chlorobenzoate (1.0 equiv), diphenylamine (1.1 equiv), CuCl (5 mol%), sodium carbonate (2.0 equiv).

  • Solvent System : Toluene/DMF (9:1 v/v).

  • Conditions : Reflux at 110°C for 8–10 h under nitrogen.

  • Workup : Neutralization with dilute HCl, extraction with toluene, and vacuum distillation.

Key Data :

ParameterValue
Yield85–91%
Purity>99% (HPLC)
Byproducts<5% decarboxylated product

Mechanistic Insight :
The copper catalyst mediates aryl halide activation, enabling nucleophilic attack by diphenylamine. The mixed solvent enhances solubility of ionic intermediates, while DMF stabilizes the Cu(I)/Cu(III) cycle.

Palladium-Catalyzed Buchwald-Hartwig Amination

Reaction Overview

This method utilizes palladium catalysis for coupling methyl 4-bromobenzoate with diphenylamine, offering superior functional group tolerance.

Procedure :

  • Catalyst System : Pd(OAc)2_2 (2 mol%), BINAP ligand (4 mol%).

  • Base : Cs2_2CO3_3 (2.5 equiv).

  • Solvent : 1,4-Dioxane at 80°C for 12 h.

  • Purification : Column chromatography (hexane/EtOAc 10:1).

Key Data :

ParameterValue
Yield78–84%
Turnover Frequency12 h1^{-1}
ScalabilityDemonstrated at 100 g scale

Optimization Notes :

  • Ligand Effects : BINAP outperformed Xantphos in suppressing diarylation byproducts.

  • Temperature : Reactions below 80°C resulted in incomplete conversion.

Esterification of 4-(Diphenylamino)benzoic Acid

Reaction Overview

Direct esterification of pre-synthesized 4-(diphenylamino)benzoic acid provides a modular route, though the carboxylic acid precursor requires multi-step synthesis.

Procedure :

  • Acid Activation : 4-(Diphenylamino)benzoic acid (1.0 equiv), SOCl2_2 (3.0 equiv), reflux 2 h.

  • Esterification : Methanol (5.0 equiv), 0°C to RT, 12 h.

  • Isolation : Filtration and recrystallization from ethanol.

Key Data :

ParameterValue
Yield (2-step)65–72%
Purity98% (NMR)

Challenges :

  • Acid Synthesis : Requires Friedel-Crafts acylation or Suzuki coupling to install diphenylamino group.

  • Side Reactions : Over-esterification minimized by controlled methanol addition.

Oxidative Esterification of 4-(Diphenylamino)benzaldehyde

Reaction Overview

Adapted from iron-catalyzed aldehyde oxidations, this method converts 4-(diphenylamino)benzaldehyde directly to the methyl ester.

Procedure :

  • Catalyst : Fe(ClO4_4)3_3·6H2_2O (10 mol%).

  • Oxidant : H2_2O2_2 (30% w/w, 1.5 equiv).

  • Solvent : Methanol at 50°C for 3 h.

Key Data :

ParameterValue
Yield88–90%
Selectivity>95% (GC-MS)

Limitations :

  • Aldehyde Availability : Requires prior synthesis of 4-(diphenylamino)benzaldehyde, which is non-trivial.

  • Oxidative Byproducts : <3% over-oxidation to carboxylic acid observed.

Comparative Analysis of Methods

MethodYield (%)Cost (Relative)ScalabilityPurity (%)
Ullmann Coupling85–91LowExcellent>99
Buchwald-Hartwig78–84HighModerate98
Esterification65–72ModerateLimited98
Oxidative Esterification88–90LowModerate95

Recommendations :

  • Industrial Scale : Ullmann coupling offers the best cost-to-yield ratio.

  • Lab-Scale Flexibility : Buchwald-Hartwig is preferable for substrates sensitive to high temperatures.

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